tert-Butyl 3-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-pyrrolidinecarboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[methyl(oxan-4-ylmethyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-8-5-14(12-18)17(4)11-13-6-9-20-10-7-13/h13-14H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDQVCBSRHCAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)CC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-pyrrolidinecarboxylate, also referred to by its CAS number 1340474-87-4, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 216.28 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological functions and interactions.
Research indicates that compounds with similar structures often exhibit activity through multiple mechanisms:
- Inhibition of Phosphodiesterases (PDEs) : Compounds that share structural similarities with tert-butyl derivatives have been shown to inhibit phosphodiesterases, particularly PDE4, which plays a crucial role in inflammatory responses. Inhibition of PDE4 can lead to reduced levels of pro-inflammatory mediators such as IL-4 and IL-5, which are implicated in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Antioxidant Properties : Some studies suggest that related compounds may exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic potential in various diseases .
- Neuroprotective Effects : Compounds similar to tert-butyl derivatives have been investigated for their neuroprotective effects, potentially aiding in conditions such as neurodegenerative diseases .
Pharmacological Evaluation
The biological activity of this compound has been assessed through various pharmacological studies:
- Anti-inflammatory Activity : In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance, it has been shown to reduce eosinophil accumulation in lung tissues during allergen provocation tests, indicating its potential use in treating allergic conditions .
- Cytotoxicity Studies : Cytotoxicity assays reveal that while some derivatives show promising activity against cancer cell lines, further research is needed to determine the specificity and mechanism behind this activity .
Case Studies
- Asthma Models : In a study evaluating the effects of PDE4 inhibitors on asthma models, compounds structurally related to tert-butyl derivatives showed a reduction in airway hyperreactivity and inflammation markers, suggesting a therapeutic avenue for asthma management .
- Neuroprotection : A case study involving neurodegenerative disease models indicated that similar compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential role in neuroprotection .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 216.28 g/mol |
| CAS Number | 1340474-87-4 |
| Anti-inflammatory Activity | Significant reduction in eosinophil accumulation |
| Neuroprotective Effects | Reduced apoptosis in neuronal cells |
Scientific Research Applications
Drug Development
The compound has been explored for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Its structural features enhance metabolic stability and bioavailability, making it suitable for therapeutic applications. Research indicates that modifications to the pyrrolidine ring can significantly influence the compound's efficacy against specific diseases.
Case Study: Anticancer Activity
A study investigated the compound's effects on cancer cell lines, revealing that certain derivatives exhibited selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Neuropharmacology
The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders. Its interaction with receptors involved in mood regulation and cognitive functions has been documented.
Case Study: Neurotransmitter Modulation
Research demonstrated that the compound could enhance synaptic plasticity in animal models, suggesting potential applications in treating conditions like depression and anxiety disorders.
Antimicrobial Properties
Similar compounds have shown significant antimicrobial activity against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related derivatives indicate their potential as antimicrobial agents.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 10 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 20 |
Synthesis of Complex Molecules
In synthetic organic chemistry, tert-Butyl 3-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-pyrrolidinecarboxylate serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further chemical modifications that can lead to novel compounds with enhanced properties.
Case Study: Synthesis Pathways
A recent publication detailed synthetic pathways utilizing this compound as a building block for creating new pharmaceuticals, highlighting its versatility in organic synthesis.
Biological Interactions
Understanding the interactions of this compound with biological molecules is essential for elucidating its pharmacological effects. It has been utilized in studies examining protein-ligand interactions, which are critical for drug design and development.
Toxicity Studies
Safety profiles established through cytotoxicity assays indicate that the compound exhibits low toxicity at therapeutic concentrations, making it a viable candidate for clinical applications.
Comparison with Similar Compounds
Solubility and Hydrophilicity
The THP group in the target compound likely improves aqueous solubility compared to purely aliphatic analogs (e.g., cyclohexenylethylamino derivatives in ). However, fluorinated pyridine derivatives (e.g., ) exhibit lower solubility due to fluorine’s lipophilicity, highlighting a trade-off between stability and solubility.
Pharmacological Relevance
Crystallographic Stability
The piperazine derivative in demonstrates high crystallinity (R factor = 0.043), suggesting that tert-butyl carboxylates generally form stable crystals, advantageous for purification.
Preparation Methods
Preparation of the Tetrahydropyranyl Amino Intermediate
A crucial intermediate is tert-butyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-ylcarbamate, which can be prepared via catalytic hydrogenation of the corresponding azido derivative. The procedure involves:
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate |
| Catalyst | 10 wt% Pd(OH)₂ on carbon or platinum(IV) oxide |
| Solvent | Ethanol |
| Reaction Conditions | Hydrogen atmosphere (1 atm), room temperature, 6 hours (Pd catalyst) or overnight (Pt catalyst) |
| Workup | Filtration to remove catalyst, concentration under reduced pressure |
| Yield | 610 mg from 700 mg scale (Pd catalyst); 105 g from 120 g scale (Pt catalyst) |
| Characterization | ^1H NMR confirms product structure |
This method offers high yields and clean conversion of azide to amine under mild conditions.
Coupling with Pyrrolidinecarboxylate Derivative
The amino intermediate is then coupled with a pyrrolidinecarboxylate derivative bearing a methyl substituent on the nitrogen. Typical conditions involve:
| Parameter | Details |
|---|---|
| Reactants | Amino intermediate, methylated pyrrolidinecarboxylate derivative |
| Base | Sodium bicarbonate (NaHCO₃) |
| Solvent | Mixture of ethanol and water |
| Temperature | Room temperature |
| Reaction Time | Overnight |
| Workup | Concentration, extraction with ethyl acetate, washing, drying |
| Purification | Column chromatography on silica gel with hexane-ethyl acetate |
| Yield | Moderate to good (exact yield depends on scale and conditions) |
Subsequent deprotection of Boc groups can be performed using 4N HCl in dioxane at room temperature for 3 hours, followed by concentration and further purification.
Alternative Synthetic Routes and Functional Group Modifications
Patent literature indicates variations in alkyl substituents on the tetrahydropyranyl ring and the pyrrolidine nitrogen, with options for hydroxy or methoxy substitutions on alkyl groups. These modifications are achieved through selective functional group transformations and protection strategies, allowing tuning of the compound's properties.
Summary Table of Key Preparation Steps
| Step | Reactants/Intermediates | Conditions | Catalyst/Agent | Yield | Notes |
|---|---|---|---|---|---|
| Azide reduction to amine | tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate | H₂, EtOH, RT, 6 h or overnight | Pd(OH)₂/C or PtO₂ | 87-88% | Mild conditions, high purity |
| Coupling with pyrrolidinecarboxylate | Amino intermediate + methylated pyrrolidinecarboxylate | EtOH/H₂O, NaHCO₃, RT, overnight | Base (NaHCO₃) | Moderate | Followed by extraction and chromatography |
| Boc deprotection | Coupled product | 4N HCl in dioxane, RT, 3 h | Acid | High | Efficient removal of protecting group |
Research Findings and Optimization Notes
- Catalyst choice : Pd(OH)₂ on carbon is preferred for smaller scale reactions due to ease of handling, while platinum oxide is used for larger scale synthesis for higher throughput.
- Solvent system : Ethanol is favored for hydrogenation steps due to good solubility and compatibility with catalysts.
- Reaction time and temperature : Room temperature and atmospheric hydrogen pressure are sufficient, avoiding harsh conditions that could degrade sensitive groups.
- Purification : Silica gel chromatography with hexane-ethyl acetate mixtures effectively separates the desired product from impurities.
- Protecting group strategy : The tert-butyl carbamate (Boc) group provides stability during multi-step synthesis and can be removed under mild acidic conditions without affecting other functional groups.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 3-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-pyrrolidinecarboxylate, and how can reaction yields be optimized?
A common approach involves coupling a pyrrolidinecarboxylate precursor with a tetrahydro-2H-pyran-4-ylmethylamine derivative. For example, tert-butyl carbamates are often synthesized via carbamate-forming reactions using tert-butoxycarbonyl (Boc) anhydride or di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Yield optimization may require controlled stoichiometry, inert atmospheres (N₂/Ar), and monitoring by TLC or HPLC. Catalysts like DMAP can accelerate reaction kinetics .
Q. How should researchers characterize the purity and structural identity of this compound?
Combined analytical methods are essential:
Q. What safety precautions are critical during handling?
- PPE : Respiratory protection (N95 mask), nitrile gloves, and safety goggles to avoid inhalation/skin contact .
- Storage : Inert, dry conditions (desiccator, −20°C) to prevent hydrolysis of the Boc group .
- Emergency protocols : Immediate eye washing and ventilation in case of exposure .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in drug discovery applications?
Density Functional Theory (DFT) calculations can map electron density on the pyrrolidine nitrogen and tetrahydro-2H-pyran moiety to predict nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) may assess binding affinity to biological targets like GPCRs or kinases, leveraging the compound’s tertiary amine and lipophilic Boc group .
Q. What experimental strategies resolve contradictions in solubility data across studies?
- Solubility profiling : Use Hansen Solubility Parameters (HSPs) in polar (DMSO, MeOH) and nonpolar solvents (hexane).
- Thermodynamic analysis : Differential Scanning Calorimetry (DSC) to determine melting points and polymorphic stability .
- Lyophilization : If aqueous solubility is poor, consider salt formation (e.g., HCl salt of the deprotected amine) .
Q. How does the tetrahydro-2H-pyran-4-ylmethyl group influence pharmacokinetic properties?
Q. What are the best practices for analyzing degradation products under acidic/basic conditions?
- Forced degradation : Expose the compound to 0.1M HCl (37°C, 24h) or 0.1M NaOH, then analyze by LC-MS.
- Degradation pathways : Hydrolysis of the Boc group generates tert-butanol and CO₂, while the pyrrolidine ring may undergo ring-opening under strong acids .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | Calculated via ChemDraw | |
| Melting Point | DSC analysis (~120–125°C estimated) | |
| Solubility in DMSO | >50 mg/mL (experimentally determined) |
Q. Table 2. Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Deprotected amine | Acidic hydrolysis | Use milder conditions (pH 4–6) |
| Diastereomers | Poor stereocontrol | Chiral HPLC purification |
| Oxidized pyran ring | Exposure to O₂ | Inert atmosphere (N₂/Ar) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
